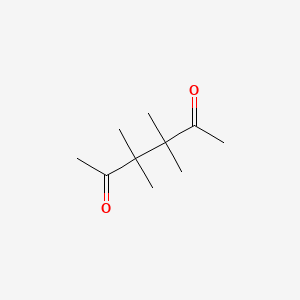
4,4-Dimethyl-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-Dimethyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes, which are heterocyclic acetals. This compound is characterized by a five-membered ring containing two oxygen atoms and two methyl groups attached to the fourth carbon atom. It is commonly used as a solvent and as an intermediate in various chemical reactions due to its stability and reactivity.
Métodos De Preparación
4,4-Dimethyl-1,3-dioxolane can be synthesized through the condensation of acetone with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the use of a dehydrating agent such as dimethyldichlorosilane to facilitate the removal of water and drive the reaction to completion . Industrial production methods often involve the use of zeolites as catalysts to optimize the reaction conditions and improve yield .
Análisis De Reacciones Químicas
4,4-Dimethyl-1,3-dioxolane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . Major products formed from these reactions include corresponding alcohols, aldehydes, and halogenated derivatives .
Aplicaciones Científicas De Investigación
4,4-Dimethyl-1,3-dioxolane has a wide range of applications in scientific research. In chemistry, it is used as a solvent and as a protecting group for carbonyl compounds . In biology, it serves as an intermediate in the synthesis of various bioactive molecules. In medicine, it is used in the development of pharmaceuticals and pro-drugs . In industry, it is utilized in the production of polymers and as an additive in lithium-ion batteries to improve performance .
Mecanismo De Acción
The mechanism of action of 4,4-Dimethyl-1,3-dioxolane involves its ability to act as a protecting group for carbonyl compounds, preventing unwanted reactions during chemical transformations . It forms stable cyclic acetals with carbonyl groups, which can be easily removed under acidic conditions to regenerate the original carbonyl compound . This property makes it valuable in organic synthesis and pharmaceutical development.
Comparación Con Compuestos Similares
4,4-Dimethyl-1,3-dioxolane is similar to other dioxolanes such as 1,3-dioxolane and 4,5-dimethyl-1,3-dioxol-2-one . its unique structure with two methyl groups attached to the fourth carbon atom provides it with distinct reactivity and stability. This makes it particularly useful as a protecting group and as an intermediate in various chemical reactions .
Similar compounds include:
- 1,3-Dioxolane
- 4,5-Dimethyl-1,3-dioxol-2-one
- 2,2-Dimethyl-1,3-dioxolan-4-one
These compounds share similar structural features but differ in their specific applications and reactivity.
Propiedades
Número CAS |
13372-33-3 |
|---|---|
Fórmula molecular |
C5H10O2 |
Peso molecular |
102.13 g/mol |
Nombre IUPAC |
4,4-dimethyl-1,3-dioxolane |
InChI |
InChI=1S/C5H10O2/c1-5(2)3-6-4-7-5/h3-4H2,1-2H3 |
Clave InChI |
MVYGFAZZLWOFNN-UHFFFAOYSA-N |
SMILES canónico |
CC1(COCO1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(4-Chlorophenyl)cyclohexyl]piperidine](/img/structure/B14712558.png)

![N-[(4-bromophenyl)carbamothioyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B14712572.png)




![[(But-2-yn-1-yl)selanyl]benzene](/img/structure/B14712611.png)





